5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with an azetidine ring and a carboxylic acid group attached, making it a unique and versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . One common method involves the use of a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with different functional groups attached, making it a heat-resistant explosive with unique properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one:
Uniqueness
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the azetidine ring and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)7-6-11-14-5-2-8(12-9(7)14)13-3-1-4-13/h2,5-6H,1,3-4H2,(H,15,16) |
InChI Key |
KLHFOPKYCKLPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC3=C(C=NN3C=C2)C(=O)O |
Origin of Product |
United States |
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